molecular formula C20H18FNO5 B5117633 4-acetyl-5-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one CAS No. 6226-03-5

4-acetyl-5-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B5117633
CAS No.: 6226-03-5
M. Wt: 371.4 g/mol
InChI Key: MTEJYMAWMXWQGM-UHFFFAOYSA-N
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Description

4-acetyl-5-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a high-purity chemical reagent designed for advanced research applications. This compound belongs to the 1,5-dihydro-2H-pyrrol-2-one class, a scaffold recognized in medicinal chemistry for its potential biological activity. Researchers are exploring its value as a key intermediate in organic synthesis and for its potential pharmacological properties. Structurally related pyrrol-2-one derivatives have been identified as inhibitors of efflux pumps like P-glycoprotein, suggesting potential for this compound in multi-drug resistance reversal studies . Furthermore, analogous enone-containing compounds have demonstrated significant anti-inflammatory effects by inhibiting superoxide anion production and elastase release in human neutrophils, indicating a potential research pathway for inflammatory diseases . The specific [e.g., 3,4-dimethoxyphenyl and 4-fluorophenyl] substituents on this molecule are designed to modulate its electronic properties, lipophilicity, and binding affinity to biological targets. This product is intended for use by qualified researchers in laboratory settings only. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the product's Certificate of Analysis for detailed specifications on purity, structure, and handling.

Properties

IUPAC Name

3-acetyl-2-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO5/c1-11(23)17-18(12-4-9-15(26-2)16(10-12)27-3)22(20(25)19(17)24)14-7-5-13(21)6-8-14/h4-10,18,24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTEJYMAWMXWQGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80387482
Record name AC1MF9ZQ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6226-03-5
Record name AC1MF9ZQ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 4-acetyl-5-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one belongs to a class of heterocyclic compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound features:

  • Acetyl group : Enhances lipophilicity and may influence biological interactions.
  • Dimethoxyphenyl group : Potentially involved in π-π stacking interactions with biological targets.
  • Fluorophenyl group : Increases metabolic stability and may enhance binding affinity to targets.
  • Hydroxy group : Capable of forming hydrogen bonds, which can be critical for enzyme interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The following mechanisms have been proposed:

  • Enzyme Inhibition : The hydroxy and acetyl groups can form hydrogen bonds or engage in covalent interactions with active sites of enzymes.
  • Receptor Modulation : The aromatic rings may facilitate binding to receptor sites, influencing signal transduction pathways.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of pyrrolones have demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) reported as low as 8 µg/mL . This suggests that similar compounds could be developed for treating resistant bacterial infections.

Anticancer Activity

Compounds within this structural class have shown promising results in anticancer assays. For example:

  • Cell Line Studies : Research indicates that related compounds exhibit cytotoxic effects on various cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). Specific derivatives demonstrated IC50 values ranging from 0.07 µM to 42.30 µM against different cancer types .
CompoundCell LineIC50 (µM)
Compound AMCF73.79
Compound BA54926.00
Compound CHCT1160.07

Anti-inflammatory Activity

The compound has also been investigated for anti-inflammatory properties. Pyrazole derivatives, which share structural similarities, have been reported to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation pathways . This suggests that the compound may exhibit similar effects.

Case Studies

Several case studies have explored the biological activities of compounds related to 4-acetyl-5-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one:

  • Antibacterial Efficacy : A study demonstrated that a related pyrrolone exhibited significant antibacterial activity against both MRSA and linezolid-resistant strains .
  • Cytotoxicity in Cancer Models : In vitro studies showed that certain derivatives induced apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and activation of caspases .

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a vital building block for synthesizing more complex molecules. Its unique structure facilitates the exploration of new reaction mechanisms and the development of novel synthetic methodologies. It is particularly useful for studying reaction conditions and optimizing synthetic routes.

Biology

Biologically, 4-acetyl-5-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can function as a probe for enzyme-substrate interactions. Its hydroxyl and acetyl groups allow it to mimic substrates in biochemical pathways, making it valuable for investigating metabolic processes in living organisms.

Medicine

In medicinal chemistry, this compound shows promise as a lead compound for drug development. Its structural features suggest potential activity against various biological targets, including enzymes and receptors involved in disease pathways. Preliminary studies indicate its possible efficacy against certain cancers and bacterial infections.

Industry

From an industrial perspective, this compound can be utilized in developing new materials with specific properties such as polymers, coatings, and adhesives. Its functional groups enable easy modifications to tailor properties for various applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs vary in substituents at positions 1, 4, and 5, leading to distinct properties (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound 1: 4-Fluorophenyl; 4: Acetyl; 5: 3,4-Dimethoxyphenyl ~381* N/A High lipophilicity (predicted LogP ~2.8–3.5); dual electron-donating/withdrawing groups
4-Acetyl-5-(4-fluorophenyl)-3-hydroxy-1-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one (Entry 159) 1: 4-Methylphenyl; 5: 4-Fluorophenyl 232 N/A Lower molecular weight; reduced steric hindrance compared to dimethoxy analog
5-(4-Chlorophenyl)-5-(4-aminophenyl)-3-phenyl-1,5-dihydro-2H-pyrrol-2-one (15m) 1: N/A; 5: 4-Chlorophenyl/4-Aminophenyl N/A 209–211 Polar amino group increases solubility; chloro substituent enhances stability
4-(1-Benzofuran-2-ylcarbonyl)-5-(4-chlorophenyl)-1-{5-[(2-fluorobenzyl)sulfanyl]-... () 1: Thiadiazolyl-sulfanyl; 4: Benzofurancarbonyl N/A N/A Sulfur-containing groups improve π-stacking; complex structure limits bioavailability
4-Acetyl-5-(3,4-dimethoxyphenyl)-1-(2-ethylhexyl)-... (CAS 898127-23-6) 1: 2-Ethylhexyl; 5: 3,4-Dimethoxyphenyl 381.42 N/A Branched alkyl chain increases hydrophobicity (LogP 2.82)

*Molecular weight inferred from (C22H23NO5 = 381.42 g/mol), adjusted for fluorophenyl substitution.

Key Trends:

Lipophilicity: The target compound’s 3,4-dimethoxyphenyl and fluorophenyl groups confer higher LogP (~2.8–3.5) compared to hydroxyl- or amino-substituted analogs (e.g., 16a: LogP ~1.5–2.0) . Alkyl chains (e.g., 2-ethylhexyl in CAS 898127-23-6) further elevate hydrophobicity .

Electronic Effects: 4-Fluorophenyl (target) vs. Dimethoxy groups (target) increase electron density at position 5, altering reactivity in electrophilic substitutions .

Synthetic Accessibility :

  • Yields for similar compounds range from 46% (15m) to 63% (16a), suggesting moderate efficiency for base-assisted cyclizations . The target’s sterically demanding dimethoxyphenyl group may reduce yield compared to simpler analogs.

Biological Implications :

  • While bioactivity data are absent, the 3-hydroxy group (common across analogs) is critical for metal chelation or target binding. Thiadiazolyl-sulfanyl derivatives () may exhibit enhanced kinase inhibition .

Q & A

Q. What are the established synthetic routes for preparing 4-acetyl-5-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one?

The compound can be synthesized via base-assisted cyclization of precursors containing aryl groups. For example, analogous pyrrol-2-one derivatives are synthesized by reacting substituted benzaldehydes with β-keto esters under reflux conditions, followed by purification via recrystallization (e.g., methanol or ethanol) . Key steps include:

  • Reaction conditions : Reflux in ethanol or methanol for 10–24 hours.
  • Catalysts : Use of bases like triethylamine or sodium hydroxide to facilitate cyclization.
  • Yield optimization : Adjusting stoichiometry of aryl aldehydes and β-keto esters (e.g., 1:1 molar ratio).

Table 1 : Representative Synthesis Conditions

PrecursorSolventTemperature (°C)Yield (%)Reference
3,4-DimethoxybenzaldehydeEthanol8046
4-Fluorophenyl β-keto esterMethanol6518

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Essential methods include:

  • 1H/13C NMR : To confirm substituent positions and hydrogen bonding (e.g., hydroxyl proton at δ 10–12 ppm) .
  • FTIR : Detection of carbonyl (C=O) stretching at ~1700 cm⁻¹ and hydroxyl (O–H) at ~3200 cm⁻¹ .
  • X-ray crystallography : Resolves molecular conformation and intermolecular interactions (e.g., hydrogen-bonding networks in crystal packing) .
  • HRMS : Validates molecular weight (e.g., m/z 420.0893 for a dichloro-substituted analog) .

Q. How do solubility and stability impact experimental design?

Solubility in polar aprotic solvents (e.g., DMSO, DMF) is critical for biological assays, while methanol/ethanol is preferred for recrystallization . Stability studies should assess:

  • pH sensitivity : Hydroxyl and acetyl groups may hydrolyze under acidic/basic conditions.
  • Thermal stability : Decomposition above 200°C (melting points range: 138–247°C for analogs) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and electronic properties?

Density Functional Theory (DFT) calculates:

  • HOMO-LUMO gaps : To predict electrophilic/nucleophilic sites (e.g., hydroxyl and acetyl groups as reactive centers) .
  • Electrostatic potential maps : Identify regions prone to hydrogen bonding or π-π stacking .
  • Reaction pathways : Simulate cyclization energetics to optimize synthetic routes .

Q. What strategies resolve contradictions in reported synthetic yields (e.g., 18% vs. 46%)?

Conflicting yields arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., –Cl) reduce reactivity compared to –OCH₃ .
  • Purification challenges : Low-yield reactions may require column chromatography instead of recrystallization .
  • Catalyst selection : Base strength (e.g., NaOH vs. Et₃N) influences cyclization efficiency .

Q. How can structure-activity relationships (SAR) guide biological testing?

SAR studies should:

  • Vary substituents : Compare dimethoxy (electron-donating) vs. chloro (electron-withdrawing) groups on antiproliferative activity .
  • Assess hydrogen bonding : Hydroxyl and carbonyl groups may enhance binding to targets like kinases or proteases.
  • Use bioassays : Test cytotoxicity (e.g., MTT assay) and enzyme inhibition (e.g., IC₅₀ measurements).

Methodological Considerations

Q. What crystallographic insights inform molecular packing and reactivity?

X-ray studies of analogs reveal:

  • Intermolecular hydrogen bonds : Between hydroxyl and carbonyl groups, stabilizing the crystal lattice .
  • Torsional angles : Substituents on the pyrrol-2-one ring influence planarity and conjugation .

Table 2 : Key Crystallographic Parameters (Analog from )

ParameterValue
Bond length (C=O)1.22 Å
Dihedral angle (aryl-pyrrole)12.5°

Q. What safety protocols are essential for handling this compound?

Based on structurally similar compounds:

  • PPE : Gloves, lab coat, and goggles to avoid skin/eye contact .
  • Storage : Inert atmosphere (N₂) at –20°C to prevent oxidation .
  • Waste disposal : Neutralize with dilute NaOH before incineration .

Data Contradictions and Solutions

  • Low yields in halogenated analogs : Attributed to steric hindrance from bulky substituents; mitigate via microwave-assisted synthesis to reduce reaction time .
  • Divergent NMR shifts : Ensure deuterated solvent consistency (e.g., DMSO-d₆ vs. CDCl₃) and temperature control during analysis .

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